molecular formula C10H17ClN2O2 B2442067 4-(2-Chloroacetyl)-1-propyl-1,4-diazepan-2-one CAS No. 2411262-78-5

4-(2-Chloroacetyl)-1-propyl-1,4-diazepan-2-one

Cat. No.: B2442067
CAS No.: 2411262-78-5
M. Wt: 232.71
InChI Key: LTMBLOYUMTZFAT-UHFFFAOYSA-N
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Description

4-(2-Chloroacetyl)-1-propyl-1,4-diazepan-2-one is a chemical compound that belongs to the class of diazepanes Diazepanes are seven-membered heterocyclic compounds containing two nitrogen atoms This compound is characterized by the presence of a chloroacetyl group attached to the nitrogen atom at the 4-position of the diazepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chloroacetyl)-1-propyl-1,4-diazepan-2-one typically involves the reaction of 1-propyl-1,4-diazepan-2-one with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method allows for better control over reaction parameters and improved yield. The use of automated systems ensures consistent quality and reduces the risk of contamination .

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloroacetyl)-1-propyl-1,4-diazepan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(2-Chloroacetyl)-1-propyl-1,4-diazepan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Chloroacetyl)-1-propyl-1,4-diazepan-2-one involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various cellular pathways and processes, contributing to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-(2-Chloroacetyl)piperazine: Similar structure but with a piperazine ring instead of a diazepane ring.

    4-(2-Chloroacetyl)acetanilide: Contains an acetanilide moiety instead of a diazepane ring.

    2-(4-(2-Chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide: A more complex structure with additional functional groups.

Uniqueness

4-(2-Chloroacetyl)-1-propyl-1,4-diazepan-2-one is unique due to its diazepane ring structure, which imparts specific chemical and biological properties. The presence of the chloroacetyl group enhances its reactivity and potential for forming covalent bonds with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

4-(2-chloroacetyl)-1-propyl-1,4-diazepan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17ClN2O2/c1-2-4-12-5-3-6-13(8-10(12)15)9(14)7-11/h2-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTMBLOYUMTZFAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCCN(CC1=O)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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